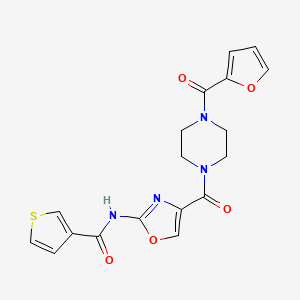
N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H16N4O5S and its molecular weight is 400.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide is a complex organic compound that has drawn attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Furan moiety
- Piperazine ring
- Oxazole ring
- Thiophene structure
These components contribute to its chemical reactivity and biological activity. The specific arrangement of these groups allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, including:
- Antitumor Activity : The compound has shown potential as an inhibitor of kinases and proteases involved in cell signaling pathways, which are crucial in cancer progression. This suggests its use in developing cancer therapies targeting dysregulated enzymes.
- Antimicrobial Properties : Similar compounds with furan and oxazole rings have demonstrated antimicrobial effects. The presence of these moieties may enhance the compound's ability to combat various pathogens.
- Anti-inflammatory Effects : The structural components may also contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:
- Formation of Furan-2-carbonyl Chloride : React furan-2-carboxylic acid with thionyl chloride.
- Coupling with Piperazine : The furan derivative is reacted with piperazine to form an intermediate.
- Oxazole Ring Formation : The intermediate is then reacted with oxazole derivatives.
- Final Coupling : The oxazole intermediate is coupled with thiophene derivatives to yield the final product.
Research Findings and Case Studies
Recent studies have evaluated the biological activities of similar compounds, providing insights into their mechanisms and potential applications:
Eigenschaften
IUPAC Name |
N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c23-15(12-3-9-28-11-12)20-18-19-13(10-27-18)16(24)21-4-6-22(7-5-21)17(25)14-2-1-8-26-14/h1-3,8-11H,4-7H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATVIDQCXUKYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=COC(=N3)NC(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














